FMOC-DL-2-furylalanine
Description
Significance of Unnatural Amino Acids in Chemical Biology and Bioorganic Chemistry
Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids naturally encoded by the genetic code. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, enabling researchers to probe and manipulate biological systems in ways not possible with the standard set of amino acids. nih.govfrontiersin.org UAAs can be designed to include fluorescent probes, photo-crosslinkers, or bioorthogonal handles, which are chemical groups that react selectively with a specific partner without interfering with native biological processes. acs.orgnih.gov This expansion of the genetic code has revolutionized protein engineering, drug discovery, and the study of protein function and interactions. nih.govnih.govichf.edu.pl
Overview of Fmoc-Protected Amino Acids as Versatile Synthetic Building Blocks
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amine functionality of amino acids in solid-phase peptide synthesis (SPPS). altabioscience.com Developed in the 1970s, Fmoc chemistry has become a cornerstone of peptide synthesis due to its mild deprotection conditions. altabioscience.comnih.gov The Fmoc group is stable to acidic conditions but is readily cleaved by a weak base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain. peptide.com This orthogonality with acid-labile side-chain protecting groups provides a robust and versatile strategy for the synthesis of complex peptides. peptide.comnih.gov The Fmoc group also imparts good solubility in organic solvents commonly used in SPPS and helps to minimize unwanted side reactions during coupling. altabioscience.com
Structural Characteristics and Chirality Considerations of FMOC-DL-2-furylalanine within Peptide Synthesis
This compound is characterized by the attachment of the bulky, hydrophobic Fmoc group to the nitrogen atom of DL-2-furylalanine. 2-furylalanine itself is an analogue of the natural amino acid phenylalanine, where the phenyl ring is replaced by a furan (B31954) ring. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of the amino acid. chemicalbook.com In peptide synthesis, the chirality of the amino acid building blocks is crucial as it dictates the three-dimensional structure and biological activity of the resulting peptide. frontiersin.orgnih.gov While naturally occurring proteins are composed almost exclusively of L-amino acids, the incorporation of D-amino acids can confer resistance to enzymatic degradation and allow for the creation of unique peptide conformations. masterorganicchemistry.com The use of a racemic mixture like this compound in a synthesis would result in a mixture of diastereomeric peptides, which may or may not be desirable depending on the specific research goal.
Contextual Placement of 2-Furylalanine in the Field of Bioorthogonal Chemistry
The furan moiety of 2-furylalanine possesses unique reactivity that makes it a valuable tool in bioorthogonal chemistry. iris-biotech.de The electron-rich furan ring can participate in Diels-Alder reactions with suitable dienophiles, a type of [4+2] cycloaddition. iris-biotech.de This reaction can be used for the selective labeling and ligation of peptides and proteins. Furthermore, the furan group can be oxidized to a reactive dialdehyde, which can then undergo reactions with nucleophiles like amines and thiols. researchgate.netresearchgate.net This has been exploited in the development of the "FuTine" (Furan-Thiol-amine) multicomponent reaction for the chemoselective modification and cyclization of peptides. researchgate.netresearchgate.net These furan-based chemistries provide a powerful set of tools for creating specifically modified biomolecules for a variety of applications, including the development of antibody-drug conjugates and fluorescent probes. iris-biotech.de
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related concepts.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₉NO₅ | iris-biotech.denih.govsigmaaldrich.com |
| Molecular Weight | 377.39 g/mol | iris-biotech.denih.govcymitquimica.com |
| Appearance | Solid | cymitquimica.com |
| CAS Number | 159611-02-6 | iris-biotech.denih.govsigmaaldrich.com |
Table 2: Key Concepts in this compound Chemistry
| Concept | Description | Significance |
| Unnatural Amino Acids (UAAs) | Amino acids not naturally encoded in the genetic code. | Introduce novel chemical functionalities into peptides and proteins. nih.govfrontiersin.org |
| Fmoc Protecting Group | A base-labile protecting group for amines. | Enables efficient and versatile solid-phase peptide synthesis. altabioscience.com |
| Bioorthogonal Chemistry | Chemical reactions that occur in living systems without interfering with native processes. | Allows for the specific labeling and manipulation of biomolecules. nih.govwikipedia.org |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | The furan ring of 2-furylalanine can act as the diene for bioconjugation. iris-biotech.de |
| Chirality | The property of a molecule being non-superimposable on its mirror image. | Crucial for the structure and function of peptides and proteins. frontiersin.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of Fmoc Dl 2 Furylalanine
Established Synthetic Routes for Fmoc-2-furylalanine and its Enantiomers
The synthesis of Fmoc-protected 2-furylalanine can be approached through the initial preparation of the racemic amino acid followed by Nα-protection, or through enantioselective methods that yield the chiral L- or D-isomers directly.
Chemical Synthesis Pathways from Precursor Amino Acids
One of the most direct and established methods for the synthesis of racemic DL-2-furylalanine is the Strecker synthesis. masterorganicchemistry.comwikipedia.org This robust, three-component reaction provides a straightforward pathway to α-amino acids from simple aldehyde precursors. mdpi.com In the case of 2-furylalanine, the synthesis commences with 2-furaldehyde.
The reaction proceeds in two main stages:
α-Aminonitrile Formation: 2-furaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (such as potassium cyanide). The aldehyde and ammonia first condense to form an imine, which is then attacked by the cyanide nucleophile to yield 2-amino-3-(furan-2-yl)propanenitrile. masterorganicchemistry.comwikipedia.org
Hydrolysis: The resulting α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding DL-2-furylalanine. masterorganicchemistry.com
Once the racemic amino acid is obtained, the Nα-(9-fluorenylmethoxycarbonyl) (Fmoc) group is introduced by reacting DL-2-furylalanine with an Fmoc-donating reagent, typically Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate), under basic conditions.
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Imine Formation | 2-Furaldehyde, Ammonium Chloride (NH₄Cl) | 1-(Furan-2-yl)methanimine |
| 2 | Cyanide Addition | Potassium Cyanide (KCN) | 2-Amino-3-(furan-2-yl)propanenitrile |
| 3 | Nitrile Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | DL-2-Furylalanine |
| 4 | Nα-Protection | Fmoc-OSu, Base (e.g., NaHCO₃) | FMOC-DL-2-furylalanine |
Comparative Analysis of Nα-Protecting Group Strategies (e.g., Fmoc vs. Boc) in Yield and Purity
The primary distinction lies in their cleavage conditions:
Fmoc Group: Cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent. biosynth.comiris-biotech.de
Boc Group: Cleaved under strong acidic conditions, commonly using trifluoroacetic acid (TFA). chempep.comnih.gov
| Feature | Fmoc Protection | Boc Protection | Implication for 2-Furylalanine |
| Deprotection Reagent | 20% Piperidine in DMF (mild base) | 50% TFA in DCM (strong acid) | Fmoc's mild conditions prevent degradation of the acid-sensitive furan (B31954) ring. |
| Orthogonality | Orthogonal to acid-labile side-chain groups (e.g., tBu, Trt). biosynth.com | Quasi-orthogonal; side-chain groups (e.g., Bn) are also acid-labile but require stronger acids (HF). | The Fmoc/tBu strategy offers superior selectivity and compatibility. |
| Side Reactions | Minimal side-chain degradation. Potential for aspartimide formation at Asp-Xxx sequences. | Potential for acid-catalyzed degradation of the furan ring. researchgate.net | Fmoc strategy leads to higher purity and yield of 2-furylalanine-containing peptides. |
| Overall Purity/Yield | Generally higher for acid-sensitive sequences. | Can be compromised due to side-chain degradation. | Fmoc is the superior choice for maximizing purity and yield. |
Enantioselective Synthesis Approaches for L- and D-Isomers of 2-Furylalanine
The production of enantiomerically pure L- and D-2-furylalanine is crucial for their application in stereospecific contexts, such as peptide and pharmaceutical synthesis. Two primary strategies are employed: asymmetric synthesis using chiral auxiliaries and the resolution of racemic mixtures.
Asymmetric Synthesis via Chiral Auxiliaries: This approach builds chirality into the molecule during its formation. A well-established method involves the use of Evans oxazolidinone auxiliaries. researchgate.netresearchgate.net The process begins by acylating a chiral oxazolidinone (available in both enantiomeric forms) with an appropriate carboxylic acid derivative. The resulting imide is then enolized and undergoes a highly diastereoselective alkylation with an electrophile, such as 2-(bromomethyl)furan. The chiral auxiliary directs the alkylating agent to one face of the enolate, establishing the desired stereocenter. Subsequent hydrolysis removes the auxiliary, which can often be recovered, yielding the desired enantiomer of 2-furylalanine with high enantiomeric excess. nih.gov
Enzymatic Kinetic Resolution: This method separates enantiomers from a racemic mixture. It utilizes enzymes that exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of the racemate. For example, a racemic mixture of DL-2-furylalanine ester can be treated with a lipase, such as Candida antarctica lipase B, in the presence of an acyl donor. nih.gov The enzyme will selectively acylate one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) unreacted. The acylated and unacylated forms can then be separated by standard chromatographic or extraction techniques. Similarly, proteases can be used for the stereoselective hydrolysis of N-acyl-DL-2-furylalanine. ecnu.edu.cn
| Approach | Principle | Advantages | Disadvantages |
| Asymmetric Synthesis | A chiral auxiliary guides the stereochemical outcome of a C-C bond formation. researchgate.net | High enantiomeric excess (ee); predictable stereochemistry. | Stoichiometric use of expensive chiral auxiliary; multiple synthetic steps. |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. nih.gov | High stereoselectivity; mild, environmentally friendly conditions. | Maximum theoretical yield is 50% for the desired enantiomer; requires efficient separation of products. |
Functional Group Interconversions and Derivatization of the Furan Moiety
The furan ring of this compound is not merely a passive structural element; it is a versatile functional group capable of undergoing a range of chemical transformations.
Selective Oxidative Transformations of the Furan Ring to Reactive Electrophiles (e.g., Keto-enals, Aldehydes)
The furan nucleus is recognized in synthetic chemistry as a masked 1,4-dicarbonyl synthon. researchgate.net Through selective oxidation, the aromatic ring can be cleaved to reveal highly reactive and synthetically useful electrophilic functionalities. Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), ozone (O₃), or singlet oxygen (¹O₂) can effect this transformation. masterorganicchemistry.comorganic-chemistry.org
For instance, treatment of a 2-substituted furan with m-CPBA can lead to a ring-opened product, such as a keto-enal or a related dicarbonyl species. This oxidative cleavage unmasks the latent functionality of the furan ring, allowing the 2-furylalanine side chain to be converted into a linear chain containing electrophilic centers. These centers can then be targeted for subsequent reactions, such as intramolecular cyclizations or reactions with nucleophiles, greatly expanding the synthetic utility of the original amino acid.
Diels-Alder Cycloaddition Reactions Utilizing the Furan Nucleus
The furan ring, despite its aromatic character, can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reactivity allows for the construction of 7-oxabicyclo[2.2.1]heptene derivatives from the 2-furylalanine side chain. The reaction typically proceeds with electron-deficient dienophiles, such as maleimides or acrylates. rsc.org
The reaction is often reversible, and the equilibrium can be influenced by factors such as temperature, pressure, and the electronic nature of the reactants. mdpi.com While electron-donating groups on the furan ring generally accelerate the reaction, studies have shown that even electron-poor furans can participate effectively, particularly in aqueous media which can provide an additional thermodynamic driving force. rsc.orgresearchgate.nettudelft.nl The Diels-Alder reaction on the 2-furylalanine side chain provides a powerful method for creating complex, sterically defined bicyclic structures, which can be valuable for constraining peptide conformations or for use as scaffolds in medicinal chemistry.
Strategies for Temporary Furan Protection During Complex Synthesis Sequences
The furan moiety within this compound presents a unique chemical nature that requires careful consideration during complex, multi-step syntheses. The furan ring is an electron-rich aromatic heterocycle that can also be viewed as a bis(enol ether) sigmaaldrich.com. This duality makes it susceptible to a range of reactions, including electrophilic attack, oxidation, reduction, and acid-catalyzed hydrolysis or ring-opening sigmaaldrich.comsigmaaldrich.com. While the furan ring is generally stable enough for standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, more complex transformations may necessitate protective strategies to ensure the ring's integrity researchgate.net.
The primary challenge is the furan ring's sensitivity to strongly acidic or oxidative conditions, which are often employed in global deprotection or other synthetic manipulations sigmaaldrich.com. Therefore, strategies are often aimed at either leveraging the furan's inherent reactivity in a controlled manner or shielding it from harsh reagents.
Implicit Protection through Reaction Condition Control
In many applications, particularly standard peptide synthesis, the furan ring does not require an explicit protecting group. The Fmoc protecting group on the amino acid's nitrogen is removed under mild basic conditions (e.g., with piperidine), which the furan ring tolerates well researchgate.net. The stability of the furan ring is sufficient for the coupling steps. However, the final cleavage of the peptide from the resin, which often involves strong acids like trifluoroacetic acid (TFA), can be a critical step where degradation of the furan moiety may occur. Optimization of the cleavage cocktail, for instance by minimizing cleavage time or using scavengers, is a common strategy to maximize yield and purity researchgate.net.
The Furan Ring as a Masked Functional Group
An advanced strategy involves treating the furan ring not as a stable side chain to be preserved, but as a latent or "masked" functional group that can be transformed at a later stage. This approach uses the furan's reactivity as a synthetic advantage.
Masked 1,4-Dicarbonyl: The furan nucleus is a synthetic equivalent of a 1,4-dicarbonyl compound. Under acidic hydrolytic conditions, the ring can be opened to reveal this functionality sigmaaldrich.com.
Masked Carboxylic Acid: A particularly effective strategy in organic synthesis is the use of the furan ring as a precursor to a carboxylic acid. The furan can be unmasked via oxidation under specific, controlled conditions. This transformation can be achieved with reagents such as ruthenium trichloride in the presence of sodium periodate, or through ozonolysis . This allows for the differentiation of two carbonyl groups in a molecule, solving complex regioselectivity problems .
Acetalization of Furanic Aldehydes
In syntheses involving furan derivatives that bear aldehyde groups, such as 5-hydroxymethylfurfural (5-HMF), a common strategy is the protection of the aldehyde as an acetal nih.gov. While this does not directly protect the aromaticity of the furan ring itself, it prevents the aldehyde from undergoing unwanted side reactions. The acetal group is stable under various nucleophilic and alkaline conditions and can be removed (deprotected) via acid-catalyzed hydrolysis when desired nih.gov. This strategy is relevant when this compound is part of a larger molecular construct that might contain such functionalities.
The following table summarizes the key strategies and their applications.
| Strategy | Method | Reagents/Conditions | Application/Outcome |
| No Explicit Protection | Control of Reaction Conditions | Mild bases for Fmoc removal (e.g., Piperidine in DMF); Optimized cleavage cocktails (e.g., reduced TFA time, scavengers) | Used in standard SPPS where furan ring is sufficiently stable. |
| Masked Functional Group | Oxidative Ring Opening | RuCl₃/NaIO₄ or O₃ (Ozonolysis) | Converts the furan ring into a carboxylic acid at a desired synthetic step. |
| Masked Functional Group | Hydrolytic Ring Opening | Acid-catalyzed hydrolysis | Converts the furan ring into a 1,4-dicarbonyl compound. |
| Indirect Protection | Acetalization | Diols (e.g., ethylene glycol) with an acid catalyst | Protects appended aldehyde groups on the furan ring from unwanted reactions. |
Advanced Purification and Quality Control Methodologies for Fmoc-Amino Acid Derivatives
The purity and quality of Fmoc-amino acid derivatives, including this compound, are paramount for the successful synthesis of high-quality peptides and other complex molecules. Even small amounts of impurities can lead to significant side products, truncated sequences, and difficult purification challenges downstream sigmaaldrich.commerckmillipore.com. Consequently, a suite of advanced analytical techniques is employed for both the purification and rigorous quality control of these critical building blocks.
Purification Methodologies
The primary goal of purification is to remove process-related impurities from the final Fmoc-amino acid product. These impurities can include unreacted starting materials, byproducts from the Fmoc protection reaction (such as dipeptides or β-alanyl species), and residual solvents merckmillipore.com.
Recrystallization: This is a fundamental and effective technique for purifying solid compounds like Fmoc-amino acids. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent ajpamc.com.
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most powerful and widely used technique for both the analysis and purification of Fmoc-amino acids sigmaaldrich.comnih.gov. For purification, preparative-scale HPLC is used to isolate the main product from closely related impurities. Thin-layer chromatography (TLC) is also extensively used for monitoring the progress of reactions and for developing optimal separation conditions for column chromatography creative-peptides.com.
Quality Control and Analytical Characterization
A comprehensive quality control regimen is essential to confirm the identity, purity, and stereochemical integrity of this compound. This involves a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of purity assessment for Fmoc-amino acids sigmaaldrich.comnih.gov. A high-purity specification, typically ≥99%, is standard sigmaaldrich.com. Optimized HPLC methods are critical for separating the target molecule from structurally similar impurities merckmillipore.com.
Chiral Chromatography: Since the starting material is a DL-racemic mixture, methods are needed to separate the D and L enantiomers. Chiral HPLC, using chiral stationary phases (CSPs), is specifically designed for this purpose, allowing for the accurate determination of enantiomeric purity or the separation of the racemic mixture sigmaaldrich.comrsc.org.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and identity of the compound rsc.orgnih.gov. Techniques such as Electrospray Ionization (ESI) combined with a time-of-flight (TOF) or other mass analyzers can provide high-resolution mass data (HRMS), confirming the elemental composition nih.gov. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the Fmoc group, the furan ring, and the alanine backbone, and ensuring the correct connectivity of the atoms rsc.orgnih.gov. While invaluable for structure, standard NMR may not detect trace-level impurities sigmaaldrich.com.
Specific Impurity Testing: Beyond general purity, specific tests for detrimental impurities are crucial.
Free Amino Acid Content: Unreacted amino acid can cause double insertion during peptide synthesis. This is often quantified using Gas Chromatography (GC) based methods merckmillipore.com.
Acetate Content: Residual acetic acid from the synthesis can act as a capping agent, leading to truncated peptide sequences. Specialized assays are required for its detection as it is not visible by standard HPLC sigmaaldrich.commerckmillipore.com.
The following table summarizes the primary analytical methods used for the quality control of Fmoc-amino acid derivatives.
| Analytical Method | Parameter Measured | Purpose |
| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity | Quantifies the percentage of the main compound and separates it from process-related impurities. |
| Chiral HPLC | Enantiomeric Purity | Separates and quantifies the D and L enantiomers of the amino acid derivative. |
| Mass Spectrometry (MS/HRMS) | Molecular Weight & Elemental Composition | Confirms the identity and chemical formula of the target molecule. |
| NMR Spectroscopy (¹H, ¹³C) | Molecular Structure | Elucidates the chemical structure and confirms the identity of the compound. |
| Gas Chromatography (GC) | Free Amino Acid Content | Quantifies residual unprotected amino acid to prevent synthesis side reactions. |
| Specialized Assays | Acetate Content | Measures residual acetic acid to prevent chain termination during peptide synthesis. |
| Polarimetry | Optical Rotation | Provides a measure of the enantiomeric composition of the sample. rsc.org |
Integration into Peptides and Proteins: Advanced Synthesis and Bioconjugation Strategies
Role of FMOC-DL-2-furylalanine in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, and the incorporation of unnatural amino acids like this compound has significantly expanded its capabilities.
This compound is readily integrated into peptide sequences using standard fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols. ugent.be The Fmoc protecting group on the α-amine allows for its sequential addition to a growing peptide chain on a solid support. nih.govpeptide.com This compatibility stems from the stability of the furan (B31954) ring under the basic conditions used for Fmoc deprotection (typically piperidine in DMF) and the acidic conditions of the subsequent coupling steps. nih.govaltabioscience.com The process of chain elongation involves the iterative removal of the Fmoc group and the coupling of the next Fmoc-protected amino acid. peptide.comresearchgate.net The ease of automation of Fmoc-SPPS has made the synthesis of peptides containing this compound a routine procedure. researchgate.net
| Step | Procedure | Compatibility with this compound |
|---|---|---|
| Resin Swelling | Swell the resin in a suitable solvent (e.g., DMF). | Fully compatible. |
| Fmoc Deprotection | Treat the resin with a solution of piperidine in DMF to remove the Fmoc group. | The furan moiety is stable to the basic conditions. |
| Washing | Wash the resin to remove excess reagents and byproducts. | Fully compatible. |
| Amino Acid Coupling | Couple the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU). | This compound couples efficiently like other standard amino acids. |
| Washing | Wash the resin to remove excess reagents and unreacted amino acids. | Fully compatible. |
While the furan moiety is stable during the iterative steps of SPPS, the final cleavage from the solid support and removal of side-chain protecting groups require careful optimization. Standard cleavage cocktails often contain strong acids like trifluoroacetic acid (TFA) and scavengers to trap reactive carbocations generated during deprotection. ugent.beresearchgate.net However, the electron-rich furan ring of 2-furylalanine can be susceptible to acid-mediated degradation. nih.gov
Research has shown that the furyl group can be partially degraded by common scavengers like ethanedithiol. nih.gov To minimize this side reaction, cleavage cocktails containing water and alternative scavengers such as triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA have been found to be more suitable. nih.gov The optimization of these conditions is crucial to obtain the desired furan-containing peptide in high purity.
| Cleavage Cocktail Component | Purpose | Consideration for Furan-Containing Peptides |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. | High concentrations can lead to furan degradation. |
| Triisopropylsilane (TIS) | Scavenger to trap carbocations. | Preferred scavenger as it minimizes furan degradation. nih.gov |
| Water | Scavenger and helps to hydrolyze protecting groups. | Often included in optimized cocktails. nih.gov |
| 3,6-dioxa-1,8-octanedithiol (DODT) | Alternative scavenger. | Shown to be effective in minimizing side reactions. nih.gov |
| Ethanedithiol (EDT) | Common scavenger. | Can lead to the formation of furan-related by-products. nih.gov |
Site-Specific Chemical Modification of Peptides and Proteins via the Furan Moiety
The furan moiety of 2-furylalanine provides a unique chemical handle for the site-specific modification of peptides and proteins. This allows for the introduction of various functionalities, such as fluorescent labels, crosslinkers, and therapeutic agents.
A powerful strategy for site-specific conjugation involves the oxidation of the furan ring. tcichemicals.com The furan itself is relatively stable, but upon oxidation, it is converted into a reactive electrophilic species. tcichemicals.com This "caged electrophile" can then be intercepted by various nucleophiles to form stable conjugates. tcichemicals.com The oxidation can be achieved using mild conditions, such as N-bromosuccinimide (NBS) or through photo-oxidation using a photosensitizer and light. ugent.betcichemicals.com This method allows for the site-specific labeling of peptides and proteins in aqueous solutions. tcichemicals.com
The furan moiety can participate in chemo- and bio-orthogonal ligation reactions. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com The furan ring can act as a diene in Diels-Alder reactions with a suitable dienophile, allowing for specific and efficient ligation. iris-biotech.de Furthermore, the oxidized furan can undergo reactions that are orthogonal to the functional groups typically found in biological systems. tcichemicals.com For instance, a one-pot chemoenzymatic reaction has been reported that combines tyrosinase-catalyzed oxidation of a phenol to an o-quinone, followed by a bioorthogonal addition reaction of the o-quinone with an azide-containing furan-2(3H)-one moiety. nih.gov
The ability to site-specifically modify peptides and proteins containing 2-furylalanine has led to the development of advanced bioconjugates for targeted research applications. ugent.be For example, furan-modified peptide ligands have been synthesized to study G-protein coupled receptors (GPCRs). ugent.be By incorporating a biotin (B1667282) tag, these modified peptides can be used to detect ligand-receptor crosslinking events. ugent.be The furan moiety, upon oxidation, forms a covalent bond with nucleophilic residues in the receptor's binding pocket, providing valuable insights into ligand-receptor interactions. ugent.beresearchgate.net This methodology has potential applications in structural biology, proteomics, and the development of novel therapeutics. ugent.be
Formation of Macrocyclic Peptides and Constrained Peptide Analogs
The generation of macrocyclic peptides and analogs with constrained architectures represents a significant advancement in peptide chemistry, aimed at enhancing therapeutic potential by improving stability, target affinity, and cell permeability. The incorporation of unnatural amino acids, such as this compound, into peptide sequences provides a versatile toolkit for achieving these complex molecular designs. While some strategies rely on the direct cyclization of amino acid side chains, others introduce functionalities that can participate in subsequent ring-forming reactions.
Application in Ring-Closing Metathesis for Peptide Stapling and Cyclization
Ring-closing metathesis (RCM) is a powerful and widely adopted technique for the synthesis of hydrocarbon-stapled peptides, which are peptides constrained in an α-helical conformation through a covalent linkage between two amino acid side chains. This "staple" enhances the peptide's structural rigidity, proteolytic resistance, and cell-penetrating capabilities. The process typically involves the incorporation of two unnatural amino acids bearing terminal alkene functionalities into a peptide sequence, followed by a ruthenium-catalyzed metathesis reaction that forms a carbon-carbon double bond, thus creating the macrocycle.
While this compound itself is not directly employed in conventional ring-closing metathesis due to the aromatic nature of the furan ring lacking a reactive olefin, the principles of RCM highlight the utility of incorporating non-standard amino acids to enforce conformational constraints. The hydrocarbon stapling is generally achieved using olefin-bearing amino acids like (S)-N-Fmoc-2-(4'-pentenyl) alanine (S5) and (R)-N-Fmoc-2-(7'-octenyl) alanine (R8). The strategic placement of these residues at specific positions within the peptide sequence (e.g., i and i+4 or i and i+7) allows for the formation of a single or double-turn α-helix, respectively.
The general workflow for creating stapled peptides via RCM is as follows:
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc chemistry. During this process, the unnatural amino acids with alkenyl side chains are incorporated at the desired positions.
On-Resin Cyclization: The ring-closing metathesis reaction is typically performed while the peptide is still attached to the resin. A solution of a Grubbs catalyst is added to the resin-bound peptide, initiating the formation of the hydrocarbon staple.
Cleavage and Deprotection: The stapled peptide is then cleaved from the resin and all protecting groups are removed.
Purification: The final product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
The efficiency of the RCM reaction can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Microwave irradiation has been shown to accelerate the RCM process, leading to shorter reaction times and improved yields.
| Parameter | Typical Condition | Notes |
| Unnatural Amino Acids | Fmoc-(S)-2-(4-pentenyl)Ala-OH, Fmoc-(R)-2-(7'-octenyl)Ala-OH | Incorporated during SPPS. |
| Catalyst | Grubbs' First, Second, or Third Generation Catalysts | Choice depends on the specific peptide sequence and desired reactivity. |
| Solvent | Dichloroethane (DCE) or Dichloromethane (DCM) | Must be compatible with the resin and catalyst. |
| Temperature | Room temperature to elevated temperatures (e.g., 50-60 °C) | Higher temperatures can increase reaction rates. |
| Reaction Time | 2 to 48 hours | Can be significantly reduced with microwave assistance. |
Development of Novel Strategies for Constructing Constrained Peptide Architectures
A significant and innovative strategy for creating constrained peptide architectures utilizing a derivative of furylalanine involves the use of Diels-Alder [4+2] cycloadditions. This approach leverages the furan moiety of (2-furanyl)alanine, which acts as a diene, and its reaction with a dienophile-containing amino acid incorporated elsewhere in the peptide sequence to form a stable macrocyclic structure.
The synthesis of these constrained peptides begins with the incorporation of Fmoc-protected (2-furanyl)alanine (AFur) into the peptide chain via standard solid-phase peptide synthesis (SPPS). A second unnatural amino acid containing a dienophile, such as a maleimide-functionalized lysine (KMal), is also incorporated at a strategic position (e.g., i, i+7).
The Diels-Alder cyclization can be performed either on the solid support or in solution. Research has shown that while the on-resin reaction can be slow, the cyclization of the purified linear peptide in an aqueous buffer, such as phosphate-buffered saline (PBS), can proceed rapidly. This highlights the biocompatibility of this cyclization strategy.
The reaction results in the formation of a Diels-Alder adduct, which creates a covalent bridge between the two amino acid side chains, thus constraining the peptide's conformation. Nuclear Magnetic Resonance (NMR) and molecular dynamics studies have confirmed the preferential formation of the endo cycloadduct stereochemistry, which imparts significant structural rigidity to the peptide backbone. This increased rigidity can lead to enhanced resistance to proteases and improved biological activity.
A co-crystal structure of a Diels-Alder cyclized helical peptide bound to its target, the estrogen receptor α (ERα), has unequivocally confirmed the endo stereochemistry of the adduct and demonstrated that the unique architecture of the stabilizing motif can directly contribute to target binding.
| Component | Description | Example |
| Diene-containing Amino Acid | An unnatural amino acid containing a furan ring that |
Applications As a Chemical Biology Tool and in Biomolecular Probing
Design and Synthesis of Furan-Modified Chemical Probes for Biological Systems
The unique reactivity of the furan (B31954) group in 2-furylalanine has been harnessed to design and synthesize a variety of chemical probes for interrogating biological systems. iris-biotech.de This unnatural amino acid can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, allowing for the precise placement of the furan functionality within a peptide sequence. iris-biotech.de
A novel and chemoselective ligation methodology has been developed for the construction of peptide-based fluorescent probes using furan-containing peptides. nih.govugent.be This strategy involves the activation of the furan moiety by singlet oxygen, which is generated in situ through photooxidation using a photosensitizer like Rose Bengal. ugent.beresearchgate.net The oxidation converts the stable furan ring into a highly reactive 4-oxo-enal intermediate. researchgate.net This electrophilic species is then readily attacked by nitrogen nucleophiles, such as the hydrazine (B178648) or hydrazide groups present on various fluorophores. nih.govrsc.org This reaction forms stable pyrrolidinone or pyridazinium linkages, covalently attaching the fluorescent label to the peptide in a site-specific manner. researchgate.netrsc.org This method is notable for its compatibility with sensitive amino acid residues within the peptides and has been successfully used to incorporate a range of fluorophores, demonstrating the broad scope of this strategy for creating bespoke fluorescent probes. nih.govugent.be
| Probe Component | Role | Reaction Mechanism | Resulting Linkage |
| Furan-containing peptide | Pro-reactive scaffold | Photooxidation via singlet oxygen to form a 4-oxo-enal intermediate | Covalent bond |
| Hydrazine/Hydrazide-modified fluorophore | Reporter molecule | Nucleophilic attack on the 4-oxo-enal | Pyrrolidinone or Pyridazinium |
Furan-modified peptides and nucleic acids have emerged as versatile tools for developing affinity probes to study and target biomolecular interactions. rsc.org Furan-modified Peptide Nucleic Acids (PNAs) in particular are used as pro-reactive probe systems for the covalent targeting of specific DNA and RNA sequences. nih.gov These probes can be designed to bind to their target with high affinity and specificity. nih.gov Upon activation of the furan moiety, a covalent crosslink is formed between the probe and the target molecule. rsc.org This irreversible linkage is highly valuable in assays as it ensures the retention of the target molecule, even under stringent washing conditions, thereby increasing the specificity and selectivity of the assay. nih.gov This approach has been applied in pull-down assays and for targeting DNA secondary structures like G-quadruplexes and i-motifs. nih.gov
Photoreactive Crosslinking and Labeling Techniques Employing the Furan Functionality
The furan group of 2-furylalanine is a powerful tool for photocontrolled crosslinking and labeling, offering spatiotemporal control over the modification of biomolecules. iris-biotech.deiris-biotech.de This "photo-click" chemistry relies on the light-induced activation of the otherwise stable furan ring. iris-biotech.de
The key to furan-based photoactivation is its reaction with singlet oxygen (¹O₂). nih.gov Singlet oxygen is a metastable, electronically excited state of molecular oxygen that can be generated by irradiating a suitable photosensitizer (e.g., Rose Bengal) with visible light. researchgate.netresearchgate.net The generated ¹O₂ undergoes a [4+2] cycloaddition reaction with the furan ring, forming an unstable endoperoxide intermediate. researchgate.net This intermediate then rearranges in aqueous solution to yield a highly reactive 4-oxo-2-enal moiety. researchgate.net This entire activation process is biocompatible, as singlet oxygen naturally occurs in biological systems and the reaction can be performed in physiological aqueous solutions. iris-biotech.deresearchgate.net The proximity-dependence of this reaction makes it a selective and attractive methodology for crosslinking nucleic acids, peptides, and proteins. researchgate.net This technique has been successfully implemented for interstrand nucleic acid crosslinking and for conjugating peptides with proteins. researchgate.net
Mechanism of Furan Photoactivation
| Step | Process | Reactant | Intermediate/Product |
|---|---|---|---|
| 1 | Photosensitization | Photosensitizer + Light (hν) + ³O₂ | Singlet Oxygen (¹O₂) |
| 2 | Cycloaddition | Furan + ¹O₂ | Endoperoxide |
The photoactivation of the furan moiety enables light-triggered ligation and modification of target biomolecules. nih.gov This has been demonstrated effectively using furan-modified Peptide Nucleic Acids (PNAs) for the templated ligation on a surface. nih.govresearchgate.net In this system, a furan-modified PNA probe and a nucleophile-containing reporter probe are brought into close proximity by binding to a complementary DNA or RNA template sequence. nih.gov Irradiation with visible light in the presence of a photosensitizer generates singlet oxygen locally, which activates the furan group to its reactive keto-enal form. nih.govresearchgate.net This activated furan then reacts with the nearby nucleophile (such as an amine, hydrazine, or hydrazide) on the second probe, forming a stable covalent bond. nih.gov This light-triggered reaction allows for the sensitive detection of nucleic acid targets and enables selective surface modification. nih.govresearchgate.net
Nucleic Acid Modification and Crosslinking Strategies
The furan-oxidation-based strategy has proven to be a versatile and efficient tool for the modification and crosslinking of nucleic acids. rsc.org By incorporating a furan-modified building block into an oligonucleotide, researchers can create a pro-reactive strand that can be triggered to form a covalent bond with another strand. rsc.orgnih.gov
The process begins with the synthesis of a furan-modified oligonucleotide, which is hybridized to its non-modified complementary DNA or RNA strand. nih.gov The close proximity afforded by the duplex structure is crucial for the subsequent reaction. nih.gov The stable furan moiety is then selectively oxidized in situ, either chemically (e.g., with N-bromosuccinimide) or via photoactivation with singlet oxygen. researchgate.netnih.govacs.org This oxidation generates the reactive 4-oxo-enal derivative, which instantly reacts with a nucleophilic base on the complementary strand. nih.gov This reaction demonstrates a strong selectivity for crosslinking to either a complementary adenine (B156593) (A) or cytosine (C) base. nih.gov The process is characterized by being fast, high-yielding, and highly site-selective, producing a single, stable cross-linked duplex species. nih.gov This methodology has been expanded from DNA-DNA crosslinking to include RNA targets and PNA probes, making it highly relevant for antisense applications, miRNA target identification, and studying nucleic acid-protein interactions. rsc.orgnih.govugent.be
| Feature | Description | Reference |
| Reaction Type | Inter-strand cross-linking (ICL) | nih.gov |
| Probe | Furan-modified oligonucleotide or PNA | nih.govugent.be |
| Activation | Selective oxidation (chemical or photochemical) | researchgate.netacs.org |
| Reactive Intermediate | 4-oxo-enal or keto-enal | nih.govugent.be |
| Target Nucleobases | Complementary Adenine (A) or Cytosine (C) | nih.gov |
| Key Advantages | Fast, high-yield, site-selective, stable covalent link | nih.gov |
Mechanisms of Endogenous Oxidation for Furan-Based Crosslinking in Cellular Environments
A significant advancement in furan-based cross-linking technology is the discovery that the required oxidation of the furan moiety can occur endogenously within cellular environments, without the need for external chemical oxidants or photo-irradiation. researchgate.net This finding greatly expands the utility of furan-modified probes for studying molecular interactions in living cells. nih.gov
The proposed mechanism for this endogenous activation involves reactive oxygen species (ROS), which are naturally produced by cells. nih.govresearchgate.net Specifically, enzymes such as NADPH oxidase (NOX), which are often located in the plasma membrane, are known to release ROS into the local extracellular environment. researchgate.net
The model for endogenous cross-linking proceeds as follows:
A furan-modified ligand, such as a peptide containing 2-furylalanine, is introduced to living cells and binds to its specific cell-surface receptor. nih.govresearchgate.net
Locally produced ROS, generated by membrane-bound enzymes like NOX, oxidize the furan ring of the bound ligand. researchgate.netresearchgate.net
This oxidation converts the furan into its reactive keto-enal form. researchgate.net
The highly reactive keto-enal immediately forms a covalent cross-link with a nearby nucleophilic residue on the target receptor protein. researchgate.net
This process of spontaneous, endogenous oxidation enables highly selective and spatio-specific cross-linking of a ligand to its target protein directly on the surface of a living cell under normal physiological conditions. researchgate.netnih.gov This capability is a powerful tool for studying ligand-receptor interactions, validating drug targets, and mapping the cellular surfaceome. researchgate.netugent.be
Supramolecular Assemblies and Material Science Applications
Self-Assembly Behavior of Fmoc-Amino Acid Derivatives
The spontaneous organization of Fmoc-amino acid derivatives into ordered nanostructures is a cornerstone of their utility. This behavior is governed by a delicate interplay of non-covalent interactions.
The self-assembly of Fmoc-amino acids into supramolecular structures is primarily driven by a combination of non-covalent interactions. beilstein-journals.org The process typically results in the formation of nanofibers, which can further organize into more complex, hierarchical architectures. mdpi.commdpi.com Key interactions governing this assembly include:
π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, which is a major driving force for the initial association of molecules. mdpi.comacs.orgrsc.org This interaction contributes significantly to the stability of the resulting nanostructures. rsc.org
Hydrogen Bonding: The amino acid component provides amide and carboxylic acid groups that can form extensive hydrogen bond networks, guiding the linear arrangement of the molecules into β-sheet-like structures. mdpi.comacs.org
Hydrophobic Interactions: The inherent hydrophobicity of the Fmoc group also promotes aggregation in aqueous environments, driving the molecules to self-assemble to minimize contact with water. beilstein-journals.org
These interactions collectively lead to the formation of hierarchical structures, where individual molecules assemble into protofilaments, which then bundle together to form mature nanofibers. mdpi.comrsc.org The specific morphology of the final structure, be it nanofibers, nanotubes, or other aggregates, can be influenced by the specific amino acid side chain and external conditions. mdpi.com
Recent research has identified liquid-liquid phase separation (LLPS) as a crucial intermediate step in the self-assembly of Fmoc-amino acids and other amphiphilic peptides. mdpi.comelsevierpure.com Instead of a direct nucleation and elongation process, these molecules can first separate from the bulk solution to form a dense, liquid-like condensate. semanticscholar.orgnih.gov This process is primarily driven by hydrophobic interactions. nih.gov
These liquid droplets act as precursors for the formation of more ordered structures like nanofibrils. mdpi.com The higher concentration of molecules within these droplets facilitates the nucleation of thermodynamically favorable fibrillar structures. mdpi.comelsevierpure.com This two-step mechanism, involving an initial phase separation followed by a liquid-to-solid transition, provides a more comprehensive understanding of the self-assembly pathway. semanticscholar.orgnih.gov Factors such as pH and ionic strength can significantly influence the occurrence and characteristics of LLPS in these systems. semanticscholar.orgnih.gov This phenomenon is not universal and can be dependent on the specific amino acid and the concentration of the solution. elsevierpure.com
Fabrication of Functional Supramolecular Aggregates and Hydrogels
By understanding and controlling the self-assembly process, it is possible to fabricate functional materials like hydrogels from Fmoc-amino acid derivatives. These materials are of great interest for biomedical and technological applications due to their biocompatibility and tunable properties.
The self-assembly of Fmoc-amino acids can be precisely controlled by a variety of external stimuli, allowing for the dynamic regulation of material properties. nih.gov This responsiveness is key to creating "smart" materials.
One novel approach is the use of Cold Atmospheric Plasma (CAP). CAP treatment can induce a structural transformation in self-assembled Fmoc-amino acids, promoting the formation of complex 3D supramolecular aggregates from 2D structures. acs.orgnih.gov The reactive oxygen and nitrogen species generated by CAP interact with the biomolecules, directing the self-assembly process. researchgate.net For instance, studies on Fmoc-phenylalanine and Fmoc-tryptophan have shown that CAP can trigger the formation of 3D aggregates containing β-sheet moieties at specific concentrations. acs.orgnih.gov
Other common stimuli include:
pH: Altering the pH can change the protonation state of the carboxylic acid group, affecting the electrostatic interactions and hydrogen bonding, which can trigger gelation or dissolution. rsc.org
Temperature: Some Fmoc-amino acid hydrogels exhibit thermo-responsiveness, undergoing a gel-to-sol transition upon heating. researchgate.netlongdom.org
Metal Ions: The introduction of specific metal ions can induce hydrogel formation through coordination with the amino acid residues, adding another layer of control over the material's structure and properties. researchgate.net
| Stimulus | Mechanism of Action | Observed Effect | Example Fmoc-Amino Acid | Reference |
|---|---|---|---|---|
| Cold Atmospheric Plasma (CAP) | Generation of reactive species that direct the assembly process. | Transformation from 2D to 3D supramolecular aggregates. | Fmoc-phenylalanine, Fmoc-tryptophan | acs.orgnih.gov |
| pH Change | Alters the ionization state of the carboxylic acid group, affecting electrostatic interactions and hydrogen bonding. | Induces gelation or dissolution of the hydrogel. | Fmoc-phenylalanine, Fmoc-tyrosine | rsc.org |
| Temperature | Disrupts non-covalent interactions like hydrogen bonds. | Reversible gel-sol transition. | Fmoc-L-valine | researchgate.net |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Forms coordination complexes with the amino acid, acting as cross-linkers. | Induces hydrogel formation. | Fmoc-L-valine | researchgate.net |
The development of biomimetic nanomaterials from Fmoc-amino acids is guided by principles that aim to replicate the structure and function of natural biological systems. mdpi.com A key strategy is to leverage the inherent biocompatibility and self-assembly properties of amino acids to create scaffolds that mimic the extracellular matrix. mdpi.comfiveable.me
Design principles include:
Hierarchical Organization: Mimicking the hierarchical structures found in biological materials, from the molecular to the macroscopic level, to achieve superior mechanical and functional properties. rsc.orgfiveable.me
Molecular Recognition: Incorporating specific amino acid sequences or functional groups that can interact with biological targets or respond to specific environmental cues.
Stimuli-Responsiveness: Designing materials that can change their properties in response to physiological signals such as pH, temperature, or the presence of specific enzymes, enabling applications like controlled drug delivery. nih.govlongdom.org
By combining these principles, researchers can create advanced functional materials. For example, the use of CAP treatment provides a rapid and non-thermal method to direct the self-assembly process, offering valuable insights into the design of Fmoc-amino acid-based materials for applications in tissue engineering and drug delivery. acs.orgnih.gov
Integration of Furan-Modified Amino Acids into Advanced Materials Research
The incorporation of a furan (B31954) moiety, as in FMOC-DL-2-furylalanine, introduces unique chemical reactivity that can be exploited in materials science. iris-biotech.de The furan ring acts as an electron-rich diene, making it suitable for Diels-Alder reactions. iris-biotech.de This "click chemistry" approach allows for the efficient and site-specific modification of peptides and proteins, which is a powerful tool for creating advanced materials. iris-biotech.de
Furthermore, furan-modified amino acids can be used for photo-activated crosslinking. iris-biotech.de Upon photoactivation, the furan ring can participate in reactions that lead to the formation of covalent bonds, which can be used to stabilize supramolecular structures or to conjugate them to other molecules or surfaces. iris-biotech.deugent.be This has applications in the development of antibody-drug conjugates and in the chemical modification of proteins. iris-biotech.de The ability to form stable, cross-linked networks through the furan group adds a significant dimension to the functionality of Fmoc-amino acid-based materials, opening up new avenues for the design of robust hydrogels and other biomaterials.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Modified Biomolecular Structures
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial structural information. omicsonline.org However, for complex biomolecules where spectra are often overcrowded, two-dimensional (2D) and multidimensional NMR techniques are essential. omicsonline.orgnih.gov Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign proton resonances within the amino acid spin systems, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close in space (typically < 6 Å), which is the primary source of distance restraints for structure calculation. nih.govnih.gov
In the context of a peptide containing 2-furylalanine, specific NOEs between the furan (B31954) ring protons and protons on the peptide backbone or adjacent side chains can define the orientation of the furan moiety. This is critical for understanding how this modification impacts the peptide's structure and potential interactions. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate the chemical shifts of a proton with its directly attached heteronucleus (e.g., ¹³C or ¹⁵N), aiding in resonance assignment, especially when isotopic labeling is employed. omicsonline.orgbiomachina.org
Table 1: Key NMR Spectroscopy Techniques for Modified Peptide Analysis
| Technique | Abbreviation | Information Obtained | Relevance for FMOC-DL-2-furylalanine Peptides |
|---|---|---|---|
| Correlation Spectroscopy | COSY | Shows scalar (through-bond) coupling between protons, identifying adjacent protons. | Helps in assigning the spin system of the 2-furylalanine residue. |
| Total Correlation Spectroscopy | TOCSY | Extends COSY to show correlations between all protons within a spin system. | Facilitates the complete assignment of all protons within an amino acid residue. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space (through-space interactions). nih.gov | Determines the 3D structure and orientation of the furyl group relative to the peptide backbone. nih.gov |
High-Resolution Mass Spectrometry Techniques for Peptide and Protein Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of peptides and proteins, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. researchgate.netquality-assistance.com When coupled with liquid chromatography (LC-HRMS), it becomes a powerful method for confirming the identity, sequence, and purity of synthesized biomolecules containing modified residues like this compound. researchgate.netnih.gov
Intact mass analysis is the first step, used to verify the successful synthesis and incorporation of the modified amino acid by comparing the experimentally measured mass with the theoretical mass. drug-dev.com HRMS can readily distinguish the native peptide from modified forms or impurities, even those with very small mass differences. bioanalysis-zone.com
Table 2: Applications of HRMS in Modified Peptide Characterization
| HRMS Technique | Application | Information Provided for this compound Peptides |
|---|---|---|
| Intact Mass Analysis | Identity Verification | Confirms the correct molecular weight, verifying the incorporation of the this compound residue. drug-dev.com |
| LC-HRMS | Purity Analysis | Detects and quantifies co-eluting impurities, such as deletion sequences or incompletely deprotected peptides. researchgate.netnih.gov |
| Peptide Mapping with MS/MS | Sequence Confirmation | Verifies the amino acid sequence and confirms the exact position of the 2-furylalanine modification. drug-dev.com |
Advanced Chromatographic Methods for Purification and Analysis of Synthesized Modified Biomolecules
Chromatography is fundamental to the downstream processing of synthetic peptides, ensuring the removal of impurities and the isolation of the target biomolecule to a high degree of purity. americanpeptidesociety.orgnih.gov The physicochemical changes introduced by modifications like 2-furylalanine must be considered when developing a purification strategy. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for purifying synthetic peptides. americanpeptidesociety.org It separates molecules based on their hydrophobicity. americanpeptidesociety.org Peptides containing the relatively hydrophobic furan and FMOC groups will interact strongly with the nonpolar stationary phase (e.g., C18), and their elution can be controlled by a gradient of an organic solvent like acetonitrile. americanpeptidesociety.org RP-HPLC is used both for the purification of the final product and for assessing its purity. rsc.org
Chiral Chromatography is essential for the analysis and separation of the D- and L-enantiomers of 2-furylalanine. Since this compound is a racemic mixture, peptides synthesized from it will exist as diastereomers. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. sigmaaldrich.com Techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to analyze the enantiomeric purity of the starting material or to separate the final diastereomeric peptide products. mdpi.comresearchgate.net Chiralpak and CHIROBIOTIC columns are examples of CSPs that have shown effectiveness in separating FMOC-derivatized amino acids. sigmaaldrich.commdpi.comrsc.org
Size-Exclusion Chromatography (SEC) separates molecules based on their size and is particularly useful for detecting and quantifying aggregates or fragments of the synthesized peptide. americanpeptidesociety.orgchromatographyonline.com
Table 3: Chromatographic Methods for Modified Peptide Purification and Analysis
| Method | Principle of Separation | Application for this compound Peptides |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity americanpeptidesociety.org | Primary method for purification and purity assessment of the final peptide. rsc.org |
| Chiral Chromatography (HPLC, SFC) | Stereospecific Interactions | Separation of D- and L-enantiomers of the starting material and resulting peptide diastereomers. sigmaaldrich.comnih.gov |
| Size-Exclusion Chromatography (SEC) | Molecular Size americanpeptidesociety.org | Analysis of peptide aggregation and fragmentation. chromatographyonline.com |
Spectroscopic Probes and Techniques for Real-time Monitoring of Chemical Reactions and Self-Assembly Processes
Real-time monitoring of chemical reactions is crucial for optimizing synthesis protocols and understanding reaction mechanisms. shimadzu.comrsc.orgjascoinc.com In solid-phase peptide synthesis (SPPS) involving this compound, spectroscopic techniques can provide immediate feedback on the progress of coupling and deprotection steps. nih.gov
The FMOC (9-fluorenylmethoxycarbonyl) group itself serves as an excellent spectroscopic probe due to its strong UV absorbance. altabioscience.com During SPPS, the N-terminal FMOC group is removed at each cycle using a base like piperidine. The cleaved FMOC-piperidine adduct can be monitored spectrophotometrically in the flow-through from the reactor. The intensity of the UV absorbance is directly proportional to the amount of FMOC group cleaved, allowing for quantitative monitoring of the deprotection step and ensuring the reaction has gone to completion before the next amino acid is added. nih.govaltabioscience.com
Fourier-Transform Infrared (FT-IR) Spectroscopy , often utilizing fiber-optic probes, can be used for in-situ monitoring of reactions in real-time. jascoinc.com By tracking the appearance or disappearance of specific vibrational bands (e.g., carbonyl stretches of the activated amino acid or the protecting group), one can follow the kinetics of the coupling reaction directly on the solid support.
Real-time Mass Spectrometry (MS) techniques, using ambient ionization methods like a low-temperature plasma (LTP) probe or probe electrospray ionization (PESI), allow for the direct analysis of reaction mixtures without extensive sample preparation. shimadzu.comrsc.orgrsc.org This enables chemists to monitor the consumption of reactants and the formation of products and intermediates as the reaction proceeds, providing valuable mechanistic insights. rsc.org
Table 4: Techniques for Real-time Monitoring of Peptide Synthesis
| Technique | Principle | Application in Synthesis with this compound |
|---|---|---|
| UV-Vis Spectroscopy | Measures the strong UV absorbance of the cleaved FMOC group. altabioscience.com | Monitors the completion of the FMOC-deprotection step in SPPS. nih.govstanford.edu |
| FT-IR Spectroscopy | Tracks changes in vibrational frequencies of functional groups. | In-situ monitoring of coupling efficiency by observing changes in carbonyl and amide bands. jascoinc.com |
Computational and Theoretical Investigations
Molecular Modeling of Furan-Containing Peptide and Protein Interactions
The incorporation of non-standard amino acids like 2-furylalanine into peptides can confer unique structural and functional properties. Molecular modeling techniques are instrumental in understanding how the furan (B31954) moiety influences peptide conformation and interactions with biological targets.
Molecular dynamics (MD) simulations can be employed to study the conformational behavior of peptides containing 2-furylalanine. springernature.com These simulations track the movements of atoms over time, providing insights into the flexibility and preferred three-dimensional structures of the peptide. The presence of the furan ring, with its distinct size, shape, and electronic characteristics, can introduce conformational constraints or new interaction possibilities compared to natural amino acids.
In the context of protein-peptide interactions, docking studies can predict the binding orientation of a furylalanine-containing peptide within the active site of a protein. nih.govnih.gov These computational models can help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the furan ring and the protein. For example, the oxygen atom of the furan ring can act as a hydrogen bond acceptor, while the aromatic surface can participate in π-stacking interactions with aromatic residues of the protein.
Furthermore, molecular modeling can be used to explore the reactivity of furan-containing peptides. The furan moiety can act as a "warhead" for site-specific cross-linking to proteins. nih.govugent.be Upon activation, the furan can react with nucleophilic amino acid residues such as lysine, cysteine, and tyrosine, forming a covalent bond. nih.gov Molecular modeling can help to predict the proximity and orientation of the furan ring relative to these residues in a protein's binding pocket, thus guiding the design of covalent inhibitors. ugent.be
A study on furan-based peptidic inhibitors of the 20S proteasome utilized molecular docking and dynamics simulations to investigate the binding mode of these inhibitors. nih.gov While it was initially hypothesized that the C-terminal furyl ketone motif would form a covalent bond with the catalytic threonine residue, the simulations suggested a noncovalent binding mode, as the distance was too great for covalent bond formation. nih.gov This highlights the importance of computational modeling in refining our understanding of molecular interactions.
Table 1: Potential Interactions of the 2-Furylalanine Moiety in Peptides
| Interaction Type | Potential Interacting Partner in Proteins | Significance in Molecular Recognition |
| Hydrogen Bonding | Polar amino acid residues (e.g., Ser, Thr, Asn, Gln) | Contributes to binding specificity and affinity. |
| Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile) | Drives the burial of the furan ring in hydrophobic pockets. |
| π-Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Stabilizes the peptide-protein complex through non-covalent interactions. |
| Covalent Bonding (upon activation) | Nucleophilic amino acid residues (e.g., Lys, Cys, Tyr) | Leads to irreversible inhibition and can be used for target identification. nih.gov |
Simulation of Ligand-Receptor Binding Mechanisms Incorporating Furylalanine Residues
The simulation of ligand-receptor binding is a cornerstone of computational drug discovery. When the ligand is a peptide incorporating a furylalanine residue, these simulations can provide a detailed picture of the binding process and the energetic contributions of individual residues.
Molecular dynamics simulations are a primary tool for studying the dynamic process of a ligand binding to its receptor. mdpi.com These simulations can reveal the pathway of binding, conformational changes in both the ligand and the receptor upon binding, and the stability of the resulting complex. mdpi.comnih.gov For a furylalanine-containing peptide, MD simulations can elucidate how the furan moiety navigates the binding pocket and establishes favorable interactions.
Free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP), can be used to predict the binding affinity of a ligand to a receptor. frontiersin.orgecnu.edu.cnresearchgate.net These methods can be applied to a series of furylalanine-containing peptide analogues to understand structure-activity relationships (SAR). For instance, by systematically modifying the peptide sequence or the position of the furylalanine residue, one can computationally screen for variants with improved binding affinity.
A computational analysis of the androgen receptor's ligand-binding domain with various ligands demonstrated the utility of MD simulations combined with the alanine-scanning-interaction-entropy method. frontiersin.orgecnu.edu.cnresearchgate.net The study found that hotspot residues were predominantly hydrophobic, and their interactions with the ligands were mainly van der Waals forces. frontiersin.orgecnu.edu.cnresearchgate.net A similar approach could be used to analyze the binding of a furylalanine-containing peptide to its receptor, identifying key hydrophobic interactions involving the furan ring.
Table 2: Computational Methods for Simulating Ligand-Receptor Binding
| Computational Method | Information Obtained | Application to Furylalanine Peptides |
| Molecular Docking | Predicts the preferred binding pose of a ligand in a receptor's active site. nih.gov | Generation of initial structures for further simulation and identification of potential key interactions of the furan ring. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time. mdpi.com | Understanding conformational changes upon binding and assessing the stability of the complex. |
| Free Energy Calculations (e.g., MM/GBSA, FEP) | Estimates the binding free energy and affinity of a ligand for a receptor. frontiersin.orgecnu.edu.cnresearchgate.net | Predicting the binding affinity of furylalanine-containing peptides and guiding lead optimization. |
| Computational Alanine Scanning | Identifies key residues ("hotspots") that contribute significantly to the binding energy. researchgate.netplos.org | Quantifying the energetic contribution of the furylalanine residue to the binding interaction. |
Quantum Chemical Studies on Furan Reactivity and Electronic Properties
Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. For furan, the core of the 2-furylalanine side chain, these studies can elucidate its aromaticity, reactivity in various chemical reactions, and spectroscopic properties.
Furan is a five-membered aromatic heterocycle. wikipedia.org Its aromaticity arises from the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, creating a 4n+2 π-electron system according to Hückel's rule. wikipedia.orgwikipedia.org However, the aromaticity of furan is less pronounced than that of benzene, pyrrole, and thiophene, which is reflected in its higher reactivity. wikipedia.org Quantum chemical calculations can quantify the resonance energy of furan, providing a theoretical measure of its aromatic stability.
The reactivity of furan in electrophilic substitution and cycloaddition reactions can be investigated using quantum chemical methods. acs.orgacs.org These calculations can determine the electron density at different positions in the furan ring, predicting the most likely sites for electrophilic attack. They can also be used to model the transition states of reactions involving furan, such as the Diels-Alder reaction, to understand the reaction mechanism and predict the stereoselectivity of the products. mdpi.com
Quantum chemical studies have been performed to investigate the pyrolysis of furan. acs.orgacs.org Ab initio calculations were used to determine the thermochemistry and rate parameters of key reactions, suggesting that the decomposition proceeds through the formation of cyclic carbene intermediates. acs.orgacs.org
The electronic properties of furan, such as its ionization potential and electron affinity, can be accurately calculated using quantum chemical methods. These properties are important for understanding its behavior in charge-transfer processes and its potential as a component in electronic materials. Studies on oligomers containing furan rings have shown that the substitution pattern can significantly influence the electronic properties, such as the HOMO-LUMO gap. nih.gov
Table 3: Calculated Electronic Properties of Furan
| Property | Description | Significance for 2-Furylalanine |
| Resonance Energy | A measure of the stabilization energy due to electron delocalization. | Indicates the degree of aromatic character and influences the reactivity of the furan ring. wikipedia.org |
| Electron Density Distribution | The probability of finding an electron at a particular point in the molecule. | Predicts the regioselectivity of electrophilic substitution reactions on the furan ring. |
| HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | Relates to the electronic absorption properties and chemical reactivity of the furan moiety. nih.gov |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Influences the ability of the furan ring to participate in electron-transfer reactions. |
In Silico Approaches for Scaffold Design and Optimization in Chemical Research
In silico methods are increasingly used in the design and optimization of molecular scaffolds for various applications, including drug discovery and materials science. The concept of a "scaffold" refers to the core structure of a molecule that can be decorated with different functional groups to create a library of compounds with diverse properties. researchgate.net
Scaffold-based drug design is a powerful strategy for discovering new bioactive molecules. researchgate.net This approach involves identifying a privileged scaffold that is known to interact with a particular class of biological targets and then modifying it to improve its potency, selectivity, and pharmacokinetic properties. Computational tools can be used to enumerate virtual libraries of compounds based on a given scaffold and then screen them against a target of interest using methods like molecular docking. nih.gov
Scaffold hopping is another in silico technique that aims to identify novel scaffolds with similar biological activity to a known active compound but with a different chemical structure. chemrxiv.orguniroma1.it This can be useful for overcoming issues with patentability, toxicity, or synthetic accessibility of the original scaffold. uniroma1.it Computational methods for scaffold hopping often rely on shape similarity or pharmacophore matching to identify new core structures that can present the same key interaction features to the biological target. uniroma1.it
Generative models, often based on deep learning and reinforcement learning, are emerging as powerful tools for de novo scaffold design. chemrxiv.orgacs.orgdiva-portal.org These models can learn the underlying patterns of chemical space and generate novel molecular structures with desired properties. For example, a generative model could be trained to design new scaffolds that are predicted to bind to a specific protein target or to have certain physicochemical properties.
The furan ring in 2-furylalanine can be considered a part of a larger molecular scaffold. In silico approaches can be used to explore how modifications to the peptide backbone or other parts of the molecule can optimize the presentation of the furan moiety for a specific application. For example, if the furan is intended to act as a covalent warhead, computational methods could be used to design a scaffold that positions it optimally for reaction with a target nucleophile.
Table 4: In Silico Approaches in Scaffold-Based Research
| Approach | Description | Potential Application for Furylalanine-Containing Scaffolds |
| Scaffold Decoration | Modifying a core scaffold with different functional groups to create a virtual library of compounds. acs.orgdiva-portal.org | Generating a library of furylalanine-containing peptides with diverse side chains to screen for improved activity. |
| Scaffold Hopping | Identifying novel scaffolds that mimic the activity of a known active compound. chemrxiv.orguniroma1.it | Discovering new, non-peptidic scaffolds that can present a furan moiety in a similar orientation to a known bioactive furylalanine peptide. |
| De Novo Design | Generating entirely new molecular structures with desired properties using computational algorithms. nih.gov | Designing novel scaffolds that incorporate the furan moiety and are optimized for a specific biological target or material property. |
| Virtual Screening | Computationally screening large libraries of compounds against a biological target to identify potential hits. nih.gov | Screening virtual libraries of furylalanine-containing compounds to identify potential new drug candidates. |
Emerging Research Directions and Future Perspectives
Expanding the Scope and Efficiency of Furan-Based Bioconjugation Technologies
The furan (B31954) ring of 2-furylalanine is an electron-rich diene, making it a versatile handle for various chemical modifications. iris-biotech.de Research is increasingly focused on leveraging this reactivity to develop more efficient and site-specific bioconjugation technologies. A primary area of exploration is the furan-oxidation-based ligation. iris-biotech.deiris-biotech.de This process can be initiated through photoactivation, which, in the presence of singlet oxygen, converts the furan group into a highly reactive intermediate. iris-biotech.deiris-biotech.de This intermediate readily reacts with specific nucleophiles, enabling the precise labeling of peptides and proteins in physiological aqueous solutions. iris-biotech.deiris-biotech.de
This method presents a powerful tool for creating antibody-drug conjugates (ADCs) for therapeutic and diagnostic applications, as well as for attaching fluorescent probes to biomolecules. iris-biotech.de The key advantages of this furan-based technology include its operational simplicity under physiological conditions and the intrinsic stability of the furan moiety prior to activation. ugent.be Future efforts are aimed at optimizing the reaction kinetics and expanding the toolkit of dienophiles and nucleophiles that can react with the furan group, thereby broadening the scope of molecules that can be conjugated. This includes exploring its utility in Diels-Alder reactions for creating stable, covalent linkages in complex biological environments. iris-biotech.deiris-biotech.de
| Property | Description | Reference |
| Chemical Formula | C22H19NO5 | nih.gov |
| Molecular Weight | 377.39 g/mol | iris-biotech.de |
| CAS Number | 159611-02-6 | nih.gov |
| Key Reactive Group | Furan Moiety | ugent.be |
| Primary Application | Peptide Synthesis Building Block | ugent.be |
Novel Applications in Mechanistic Biological Studies and Pathway Elucidation
The ability to site-specifically incorporate 2-furylalanine into peptides is proving invaluable for probing complex biological processes. By replacing a natural amino acid with FMOC-DL-2-furylalanine during solid-phase peptide synthesis (SPPS), researchers can create modified peptide ligands. ugent.be These furan-modified peptides serve as powerful tools for studying ligand-receptor interactions, a critical aspect of understanding cellular signaling pathways. ugent.be
One of the most promising applications is in covalent crosslinking. The furan moiety can be triggered to form a covalent bond with the target receptor, such as a G-protein coupled receptor (GPCR), effectively locking the ligand-receptor complex. ugent.be This allows for the stabilization and subsequent isolation and analysis of these transient interactions, providing deep insights into receptor binding sites and activation mechanisms. Furthermore, the attachment of reporter groups like biotin (B1667282) or fluorescent dyes via the furan handle is a pivotal technique for the elucidation of peptide and protein function, enabling researchers to track molecules within cells and unravel complex biological pathways. iris-biotech.deugent.be
Development of Next-Generation Functional Materials from Fmoc-Furylalanine Building Blocks
The field of materials science is increasingly looking toward bio-inspired building blocks for the creation of novel functional materials. Fmoc-protected amino acids, in general, are known for their remarkable self-assembly properties, driven by the hydrophobicity and aromaticity of the Fmoc group. rsc.org These characteristics promote the association of individual molecules into larger, ordered structures like hydrogels. rsc.orgrsc.org
While research into materials specifically derived from Fmoc-furylalanine is still emerging, its potential is significant. The inherent self-assembly capability of the Fmoc-amino acid structure, combined with the reactive furan handle, offers a dual functionality. rsc.org Future research is directed towards fabricating materials where the self-assembled structure provides a scaffold, and the furan groups distributed throughout this scaffold act as anchor points for further chemical modification. This could lead to the development of "smart" biomaterials, such as hydrogels for tissue engineering or drug delivery systems, where bioactive molecules or other polymers can be covalently attached post-assembly to tailor the material's function.
| Application Area | Potential Use of Fmoc-Furylalanine | Key Feature Leveraged |
| Bioconjugation | Site-specific labeling of proteins and antibodies. iris-biotech.deiris-biotech.de | Furan oxidation and Diels-Alder reactivity. iris-biotech.de |
| Biological Studies | Crosslinking ligands to receptors (e.g., GPCRs). ugent.be | Covalent bond formation upon activation. ugent.be |
| Diagnostics | Construction of fluorescent probes. iris-biotech.de | Site-specific attachment of reporter groups. iris-biotech.de |
| Therapeutics | Development of antibody-drug conjugates (ADCs). iris-biotech.de | Stable linkage for drug delivery. iris-biotech.de |
Strategic Integration of Fmoc-Furylalanine in Scaffold Diversification for Advanced Research Programs
The commercial availability and compatibility of this compound with standard solid-phase peptide synthesis (SPPS) protocols make it an attractive tool for scaffold diversification in drug discovery and other advanced research programs. ugent.be Its seamless integration into automated peptide synthesis allows for the routine creation of peptide libraries containing this non-canonical amino acid at specific positions. iris-biotech.deugent.be
This strategic incorporation enables the diversification of peptide-based drug candidates. The furan moiety can alter the peptide's conformation, stability, and binding affinity. More importantly, it serves as a versatile chemical handle for post-synthesis modifications, allowing a single peptide scaffold to be elaborated into a wide array of derivatives with different functionalities (e.g., PEGylation for improved pharmacokinetics, attachment of cytotoxic agents for targeted therapy). iris-biotech.deiris-biotech.de This approach, where a core scaffold is decorated with diverse chemical entities via the furan group, accelerates the development of novel therapeutics and research probes, making Fmoc-furylalanine a key component in modern chemical biology and medicinal chemistry programs. ugent.be
Q & A
Q. Analytical Validation :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity, using gradients of acetonitrile/water with 0.1% TFA .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₇NO₅: ~352.3 g/mol) .
- NMR Spectroscopy : ¹H/¹³C NMR verifies structural integrity, with characteristic peaks for the furyl ring (δ ~6.3–7.4 ppm) and Fmoc aromatic protons (δ ~7.1–7.8 ppm) .
How does the presence of the furyl ring influence the solubility and reactivity of this compound in peptide synthesis protocols?
Basic Research Focus
The furyl ring introduces unique physicochemical properties:
- Solubility : The hydrophobic furyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF or DMSO) for dissolution during SPPS .
- Reactivity : The electron-rich furan ring may participate in side reactions under acidic conditions (e.g., during TFA cleavage), requiring optimization of deprotection protocols to avoid undesired modifications .
Methodological Consideration :
Pre-screen solvent systems using UV-Vis spectroscopy to identify aggregation-prone conditions.
What strategies can be employed to resolve racemization challenges when incorporating this compound into chiral peptide sequences?
Advanced Research Focus
Racemization during coupling is a critical issue for DL-forms. Mitigation strategies include:
- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize base-induced racemization .
- Orthogonal Protecting Groups : Use tert-butyl or Alloc groups for side-chain protection to reduce steric hindrance and improve coupling efficiency .
- Chiral HPLC Analysis : Monitor enantiomeric excess (ee) post-synthesis using chiral stationary phases (e.g., Crownpak CR-I) .
Data Contradiction Analysis :
If racemization exceeds 5% ee, re-evaluate activation reagents (e.g., switch from HOBt to OxymaPure) or coupling times .
How do temperature and solvent systems affect the stability of this compound during solid-phase synthesis, and what experimental controls are necessary to minimize degradation?
Q. Advanced Research Focus
- Thermal Stability : Prolonged exposure to >25°C accelerates Fmoc-deprotection side reactions. Use chilled reagents and short deprotection cycles (2 × 2 min with 20% piperidine/DMF) .
- Solvent Compatibility : Avoid chloroform or dichloromethane, which may leach the furyl group. DMF/DMSO mixtures (4:1 v/v) are optimal for resin swelling .
Q. Experimental Controls :
- Include a "blank" resin control to track solvent-induced leaching.
- Conduct stability assays via TLC or LC-MS at 12-hour intervals during prolonged synthesis .
How can researchers reconcile conflicting data on the stability of this compound under acidic cleavage conditions?
Advanced Research Focus
Discrepancies in TFA cleavage efficiency (e.g., partial vs. complete deprotection) may arise from:
- Resin Type : Wang resin cleaves at 95% TFA, while Rink amide resin requires 95% TFA with scavengers (e.g., triisopropylsilane) to prevent furyl oxidation .
- Reaction Time : Optimize cleavage duration (1–4 hours) via kinetic studies using HPLC to track byproduct formation .
Contradiction Resolution :
Compare cleavage protocols across peer-reviewed studies (e.g., Thermo Scientific guidelines ) and validate with LC-MS/MS fragmentation patterns .
What role does this compound play in designing peptide-based biomaterials, and how can its incorporation be optimized for functional assays?
Advanced Research Focus
The furyl group enables:
Q. Optimization Framework :
- Use PICO (Population: peptide sequence; Intervention: furylalanine incorporation; Comparison: wild-type peptides; Outcome: mechanical/functional properties) to design experiments .
- Apply FINER criteria to ensure feasibility and novelty (e.g., novel furyl-mediated crosslinking) .
What are the best practices for handling and storing this compound to prevent degradation in long-term studies?
Q. Basic Research Focus
- Storage : Lyophilized powder at –20°C under argon; solutions in DMF/DMSO stored at –80°C for ≤1 month .
- Handling : Work under inert atmosphere (N₂ glovebox) to prevent oxidation of the furyl ring .
Validation : Monitor purity via HPLC before/after storage; degradation >5% warrants repurification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
